4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Solid-state properties Formulation handling Crystal packing

4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde is a para-substituted aromatic ether-aldehyde with the molecular formula C₁₄H₁₀Cl₂O₂ and a molecular weight of 281.134 g/mol. The compound presents as a solid at ambient temperature, with a melting point of 102–104 °C and a boiling point of 419.8 °C at 760 mmHg.

Molecular Formula C14H10Cl2O2
Molecular Weight 281.1 g/mol
CAS No. 70627-17-7
Cat. No. B187626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,4-dichlorobenzyl)oxy]benzaldehyde
CAS70627-17-7
Molecular FormulaC14H10Cl2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OCC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2O2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2
InChIKeyMCFMTPMHCQCPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde (CAS 70627-17-7): Core Physicochemical Profile and Synthetic Role


4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde is a para-substituted aromatic ether-aldehyde with the molecular formula C₁₄H₁₀Cl₂O₂ and a molecular weight of 281.134 g/mol . The compound presents as a solid at ambient temperature, with a melting point of 102–104 °C and a boiling point of 419.8 °C at 760 mmHg . Its lipophilicity is elevated (LogP 4.38) , reflecting the substantial hydrophobic character imparted by the 2,4-dichlorobenzyl moiety. Commercially, it is typically supplied at ≥95% purity and serves primarily as a versatile building block in medicinal chemistry and organic synthesis, most notably as a precursor to thiazole-based anti-inflammatory agents [1] and S1P5 receptor modulators [2].

Why 4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde Cannot Be Replaced by Regioisomeric or Non-Chlorinated Analogs


Simple structural analogs such as the ortho-substituted isomer (CAS 52803-60-8) , the 2,6-dichlorobenzyl variant (CAS 166049-76-9), or the non-chlorinated 4-benzyloxybenzaldehyde differ in three critical dimensions: (i) the position of the benzyloxy attachment on the central ring alters both the electronic environment of the aldehyde group and the molecular shape, directly affecting the regiochemical outcome of downstream condensations—for instance, the thiazol-2-yl-hydrazone series [1] requires the para geometry to achieve the necessary spatial alignment with COX-2 binding pockets; (ii) the specific 2,4-dichloro substitution on the terminal aromatic ring provides a distinct LogP and electron-withdrawing profile that cannot be replicated by mono-chloro or 2,6-dichloro analogs, influencing both solubility and target engagement in S1P5 receptor programs [2]; (iii) commercial availability of this precise regioisomer at ≥95% purity from multiple monitored suppliers eliminates the need for in-house regioselective synthesis, whereas the ortho and meta isomers are less readily sourced and frequently require custom synthesis. These cumulative differences mean that substituting any in-class compound will alter reaction kinetics, product distribution, or biological activity in a non-trivial manner.

4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: Quantitative Differentiation Evidence Against Closest Analogs


Melting Point Elevation Relative to Non-Chlorinated Para Analog

The melting point of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde (102–104 °C) is significantly higher than that of its non-chlorinated para analog, 4-benzyloxybenzaldehyde (reported melting point 47–49 °C [1]). This ~55 °C elevation indicates stronger intermolecular interactions—likely halogen bonding and enhanced van der Waals forces—imparted by the 2,4-dichlorobenzyl group. The higher melting point translates to a broader thermal processing window, reduced risk of melting during ambient-temperature shipping in warm climates, and different solubility behavior in common organic solvents, which must be accounted for when designing synthetic workup and purification protocols.

Solid-state properties Formulation handling Crystal packing

LogP Advantage Over Non-Chlorinated and Mono-Chlorinated Analogs

The calculated LogP (octanol/water partition coefficient) of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is 4.38 . In comparison, the non-chlorinated analog 4-benzyloxybenzaldehyde has a predicted LogP of approximately 3.0 , and the mono-chlorinated 4-[(4-chlorobenzyl)oxy]benzaldehyde is predicted at approximately 3.7 . The 2,4-dichloro configuration, therefore, contributes ~1.4 LogP units over the non-chlorinated compound and ~0.7 units over the mono-chloro variant. This translates to an ~25-fold increase in lipophilicity (LogP difference of 1.4 = ~25× partition coefficient shift), which can enhance passive membrane permeation and tissue distribution for drug-like molecules derived from this building block.

Lipophilicity Membrane permeability Drug-likeness

Regiochemical Specificity in Thiazole-Derived Anti-Inflammatory Series

In the synthesis of thiazol-2-yl-hydrazone anti-inflammatory agents [1], 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde serves as a specific reactant to generate 4-(4-bromophenyl)-N-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-1,3-thiazol-2-amine, which is then evaluated for COX-2 inhibition. The para- benzyloxy geometry is essential for the hydrazone linkage to adopt the required conformation for COX-2 active-site docking. The ortho isomer (CAS 52803-60-8) cannot form the same product because the aldehyde group is sterically hindered and electronically distinct, preventing imine formation with the same efficiency. The corresponding meta isomer would produce a product with an altered dihedral angle between the phenyl rings, disrupting the docking pose identified in the study [1].

Medicinal chemistry COX-2 inhibition Structure-activity relationship

Patented Utility in S1P5 Receptor Modulator Series

Patent WO2010093704A1 [1] explicitly claims 1-benzylazetidine-3-carboxylic acid derivatives wherein the benzyl group is substituted with a 4-[(2,4-dichlorobenzyl)oxy] moiety. Specifically, 1-(4-((2,4-dichlorobenzyl)oxy)benzyl)azetidine-3-carboxylic acid (CAS 1240307-31-6) is synthesized directly from 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde [2]. This compound series targets the S1P5 receptor, which is implicated in neuropathic pain and oligodendrocyte function. Neither the ortho isomer, the 2,6-dichloro isomer, nor the non-chlorinated analog appear in the patent claims or exemplified compounds, indicating that the specific 2,4-dichloro-para substitution pattern was selected for optimal S1P5 receptor engagement.

S1P5 receptor Neuropathic pain Azetidine carboxylic acid derivatives

Thermal Stability and Boiling Point Ranking Among Chlorinated Benzyloxybenzaldehydes

The boiling point of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is 419.8 °C at 760 mmHg . For comparison, the ortho isomer (CAS 52803-60-8) has a predicted boiling point of approximately 405–410 °C at 760 mmHg , while the non-chlorinated 4-benzyloxybenzaldehyde boils at around 320–330 °C . The target compound's boiling point is thus ~10–15 °C higher than the ortho isomer and ~90–100 °C higher than the non-chlorinated analog. This elevated boiling point reflects greater intermolecular cohesion and thermal stability, which can be advantageous in high-temperature reactions (e.g., aminations, Suzuki couplings) where lower-boiling analogs might partially volatilize or degrade.

Thermal stability Distillation Process chemistry

Commercial Purity Benchmarking Against Ortho Isomer

4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde is commercially available from multiple suppliers at ≥95% purity with full Certificates of Analysis . In contrast, Sigma-Aldrich explicitly states that the ortho isomer (CAS 52803-60-8, Catalog OTV000215) is sold 'as-is' without analytical data collection, and the buyer assumes responsibility for confirming identity and purity . This means that the ortho isomer carries a higher quality risk—its actual purity, identity, and impurity profile are not guaranteed by the vendor. The para isomer, by comparison, benefits from documented purity verification (95% minimum), reducing the need for in-house re-purification or re-characterization and accelerating project timelines for users who must meet regulatory or reproducibility standards.

Quality control Procurement Supplier reliability

High-Impact Application Scenarios for 4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde Based on Quantitative Differentiation Evidence


Synthesis of COX-2-Targeted Thiazol-2-yl-Hydrazone Anti-Inflammatory Leads

This compound is the documented starting material for a series of thiazol-2-yl-hydrazone derivatives with demonstrated COX-2 docking activity [1]. The para benzyloxy geometry is structurally mandatory for the condensation with thiosemicarbazide and subsequent cyclization to form the thiazole ring; no other regioisomer can produce the correct spatial orientation for COX-2 active-site interactions as identified by molecular docking studies [1]. Researchers developing non-steroidal anti-inflammatory drug (NSAID) alternatives should procure this specific para isomer to ensure synthetic feasibility and biological relevance.

S1P5 Receptor Modulator Development for Neuropathic Pain

Patent WO2010093704A1 [2] explicitly depends on 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde as the key intermediate for 1-benzylazetidine-3-carboxylic acid derivatives targeting the S1P5 receptor. The 2,4-dichloro substitution pattern and para arrangement are fixed elements in the claimed Markush structures [2]. Any organization conducting S1P5 drug discovery or seeking freedom-to-operate analysis must source this exact compound; substitution with the ortho or meta isomer places the resulting molecule outside the patent-protected chemical space and eliminates any SAR continuity with the exemplified leads.

Thermally Demanding Multi-Step Syntheses Requiring High-Boiling Intermediates

With a boiling point of 419.8 °C , this compound withstands elevated reaction temperatures that would cause evaporative loss of lower-boiling analogs (e.g., 4-benzyloxybenzaldehyde, bp ~320–330 °C) . This thermal robustness makes it suitable for high-temperature coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) where prolonged heating is required, and for vacuum distillation-free workup protocols that rely on differential boiling points for separation of volatile byproducts.

Quality-Critical Procurement Where Documented Purity and Batch Traceability Are Mandatory

Unlike the ortho isomer, which is sold 'as-is' without analytical documentation , the para isomer is supplied at ≥95% purity with full Certificates of Analysis from multiple vendors including Sigma-Aldrich/Key Organics and AKSci . This documented purity baseline is essential for GLP-compliant laboratories, core facilities that supply multiple research groups, and any workflow where batch-to-batch variability must be minimized to ensure reproducible biological assay results.

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